2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpyrazol-3-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,13)7-10-6-8-4-5-11-12(8)3/h4-5,10,13H,6-7H2,1-3H3 |
InChI Key |
BBCDRKSQNPYEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=NN1C)O |
Origin of Product |
United States |
Preparation Methods
Reaction of Pyrazole Derivatives with Amino Alcohols
The most common route involves the reaction of a suitably substituted pyrazole aldehyde or ketone with 2-amino-2-methyl-1-propanol. The key steps include:
- Preparation of 1-methyl-1H-pyrazole-5-carbaldehyde : This intermediate is synthesized via cyclization of hydrazines with 1,3-dicarbonyl compounds, followed by methylation at the nitrogen atom.
- Condensation with 2-amino-2-methyl-1-propanol : Under controlled conditions, the aldehyde reacts with the amino alcohol to form a Schiff base, which is subsequently reduced or stabilized to yield the target compound.
Reaction Conditions and Catalysts
This approach is well-documented, with yields typically ranging from 60-75%, depending on reaction optimization.
Catalytic Substitution and Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Recent advances utilize palladium-catalyzed cross-coupling reactions to attach the pyrazolyl moiety onto amino alcohol frameworks:
- Preparation of boronic acid derivatives of pyrazole compounds.
- Coupling with halogenated amino alcohol derivatives under palladium catalysis.
Typical Reaction Parameters
| Reagent | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazolyl boronic acid | Pd(PPh3)4 | Dioxane/H2O | 80°C, 12-24 hrs | 55-65 | |
| Halogenated amino alcohol | - | - | - | - |
This method allows for high regioselectivity and functional group tolerance, with yields around 55-65%.
Microwave-Assisted Synthesis
Microwave-Enhanced Coupling
Microwave irradiation accelerates the formation of the target compound by providing rapid heating and energy transfer, leading to:
- Reduced reaction times (from hours to minutes).
- Higher yields and cleaner products.
Example Protocol
- Reactants: Pyrazole aldehyde and 2-amino-2-methyl-1-propanol.
- Catalyst: Palladium or acid catalysts.
- Conditions: Microwave irradiation at 120°C for 10-20 minutes.
- Purification: Chromatography or recrystallization.
Research shows yields of approximately 70-80%, with significant improvements in efficiency and sustainability.
Industrial Scale Synthesis
For large-scale production, continuous flow reactors and optimized batch processes are employed:
- Reaction of pyrazole derivatives with amino alcohols under controlled temperature and pressure.
- Use of microwave-assisted or catalytic hydrogenation to improve yield and purity.
- Purification via chromatography, crystallization, or distillation.
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with analogous molecules from the literature:
Key Observations :
- Pyrazole vs. Thioether Substitution : The target compound’s pyrazole-amine group (C₉H₁₇N₃O) contrasts with the thioether in 2-Methyl-1-(phenylthio)propan-2-ol (C₁₀H₁₄OS). The latter’s ¹H NMR shows aromatic proton signals (δ 7.30–7.50) absent in the pyrazole-containing target, highlighting substituent-driven spectral differences .
- Amino Alcohols: 3-Amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol (C₈H₁₅N₃O) shares a pyrazole and amine but differs in the alcohol’s position (primary vs. tertiary in the target), affecting solubility and reactivity .
- Tetrazole Derivatives : The tetrazole-thioether hybrid in exhibits a lower yield (66.64%) and distinct ¹H NMR shifts (δ 1.54 for CHCH₃), suggesting steric or electronic effects from the tetrazole ring .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (183.25 g/mol) is heavier than 3-Amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol (169.22 g/mol) but lighter than the tetrazole derivative (354.39 g/mol). The tertiary alcohol in the target may enhance lipid solubility compared to primary alcohols .
- Thermal Stability : The tetrazole derivative in has a melting point of 173.1°C, whereas data for the target compound is unavailable. Pyrazole rings generally improve thermal stability, which may extend to the target .
Biological Activity
2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol, with CAS number 1339608-60-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various assays, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇N₃O |
| Molecular Weight | 183.25 g/mol |
| InChI Key | XNTFQMKXUFFUQO-UHFFFAOYSA-N |
| SMILES | CC(CN(C)C1=CN(N=C1)C)O |
Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. Its structural similarity to known bioactive pyrazole derivatives indicates potential for enzyme inhibition and receptor modulation.
Alpha-Amylase Inhibition
Research indicates that compounds with a pyrazole moiety often exhibit alpha-amylase inhibition. For instance, studies on related compounds have shown IC₅₀ values significantly lower than that of acarbose, a standard alpha-amylase inhibitor. This suggests that this compound could possess similar or enhanced inhibitory effects.
Antifungal Activity
In vitro studies have evaluated the antifungal properties of pyrazole derivatives. While specific data on this compound is limited, related compounds have demonstrated antifungal activity against strains such as Aspergillus niger and Penicillium digitatum. The inhibition zones for these compounds ranged from 12 to 16 mm, indicating moderate antifungal potency.
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives:
- Study on Alpha-Amylase Inhibition : A recent study reported that pyrazole-tetrazole hybrids exhibited alpha-amylase inhibition with IC₅₀ values ranging from to mg/mL, outperforming acarbose significantly .
- Antifungal Efficacy : Another study assessed the antifungal activity of pyrazole derivatives against multiple fungal strains, showing promising results with significant inhibition observed .
Q & A
Q. What are the common synthetic routes for 2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution or reductive amination between 1-methyl-1H-pyrazol-5-ylmethylamine and a ketone precursor (e.g., 2-methyl-2-nitropropanol). Key steps include:
- Starting Materials : 1-methyl-1H-pyrazol-5-ylmethylamine and 2-methyl-2-nitropropanol.
- Reaction Conditions : Conducted under inert atmosphere (N₂/Ar) to prevent oxidation. Solvents like ethanol or THF are used, with catalysts such as palladium on carbon (Pd/C) for hydrogenation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
- Optimization : Varying solvents (e.g., DMF for polar intermediates) or catalysts (e.g., Raney Ni for faster reduction) can improve yields. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. For example, dihedral angles between pyrazole and adjacent groups can be determined using Stoe IPDS-II diffractometers (as in similar pyrazole derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., amine NH at δ 2.5–3.5 ppm, pyrazole protons at δ 7.0–8.0 ppm). DEPT-135 confirms CH₂/CH₃ groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 212.15) and fragmentation patterns .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases (IC₅₀ determination) using fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with scintillation counting .
- Cell-Based Assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ values are calculated from dose-response curves .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s bioactivity, and how can they be validated?
- Methodological Answer :
- Hypothesis : The compound may inhibit enzymes (e.g., kinases) via competitive binding to the ATP pocket. Structural analogs (e.g., praliciguat) act as guanylate cyclase activators, suggesting similar targeting .
- Validation Strategies :
- Site-Directed Mutagenesis : Modify suspected binding residues (e.g., kinase catalytic lysine) and measure activity changes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Q. How can computational modeling elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., PDB: 1ATP for kinases). Validate with crystallographic data from related structures .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models : Train models on pyrazole derivatives’ bioactivity data to predict EC₅₀/IC₅₀ values for new analogs .
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Purity Analysis : Confirm compound integrity via HPLC (e.g., C18 column, 90:10 acetonitrile/water) and ¹H NMR. Impurities >2% may skew bioactivity .
- Assay Variability : Replicate assays across labs with standardized protocols (e.g., fixed cell passage numbers, serum-free conditions).
- Statistical Analysis : Use ANOVA or Tukey’s test to compare datasets. Outliers may arise from differences in cell lines (e.g., HEK293 vs. CHO) .
Q. What strategies optimize synthetic routes for scaled-up production in academic settings?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces reaction time and improves yield consistency (e.g., microreactors for nitro reduction steps) .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
- Process Monitoring : In-line FTIR or PAT (Process Analytical Technology) tracks intermediate formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
